2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
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Overview
Description
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group and a pyrazolyl group attached to a tetrahydrofuran ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a diol precursor.
Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine.
Final Coupling: The final step involves coupling the pyrazolyl-tetrahydrofuran intermediate with the benzamide core under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The benzamide core can be reduced to form an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds share a similar benzamide core but differ in the substituent groups attached to the benzene ring.
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide: This compound has a similar tetrahydrofuran ring but differs in the pyrazole and piperidine substituents.
Uniqueness
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-14-5-3-2-4-13(14)15(19)17-11-8-16-18(9-11)12-6-7-21-10-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXXVQFSJQNGIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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